molecular formula C20H18N2O4S B2724400 N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477551-02-3

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2724400
CAS No.: 477551-02-3
M. Wt: 382.43
InChI Key: LCOKZZNRHOHBSR-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a 1,3-thiazole core linked to a 2,3-dihydro-1,4-benzodioxine moiety via a carboxamide bridge. The 4-methoxy-3-methylphenyl substituent on the thiazole ring introduces steric and electronic modifications that influence its physicochemical and biological properties. Its canonical SMILES (CC1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)OC) highlights the structural complexity, including the dihydrobenzodioxine system and methoxy-methyl substitution pattern .

Properties

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-12-9-13(3-5-16(12)24-2)15-11-27-20(21-15)22-19(23)14-4-6-17-18(10-14)26-8-7-25-17/h3-6,9-11H,7-8H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOKZZNRHOHBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C36H30N4O5S2C_{36}H_{30}N_{4}O_{5}S^{2}, with a molecular weight of approximately 662.78 g/mol. The structural features include:

  • Thiazole ring : Known for its role in various biological activities.
  • Benzodioxine core : Often associated with antioxidant properties.
  • Methoxy and methyl substitutions : These groups can enhance lipophilicity and influence the compound's interaction with biological targets.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit notable anticancer properties . In vitro studies demonstrate that derivatives of thiazole and benzodioxine can inhibit the growth of various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
1MCF-7 (Breast)1.2Induces apoptosis via tubulin binding
2HCT116 (Colon)3.7Cell cycle arrest in G2/M phase
3A375 (Melanoma)15Inhibition of tubulin polymerization

These results suggest that the compound may act similarly to established anticancer agents by binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics and inducing cell death .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using assays such as DPPH and FRAP. The results indicate that it possesses significant antioxidant activity, which may contribute to its protective effects against oxidative stress in cells:

Assay TypeResult (IC50)Comparison with Standard
DPPH25 µMBHT (10 µM)
FRAP30 µMAscorbic Acid (15 µM)

The antioxidant properties are crucial as they may mitigate cellular damage associated with cancer progression .

Antibacterial Activity

Preliminary studies have indicated that the compound exhibits selective antibacterial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values are as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus16
Enterococcus faecalis8
Escherichia coli32

These findings suggest potential for development as an antibacterial agent .

Case Studies and Research Findings

A study focusing on the structure-activity relationship (SAR) of thiazole derivatives highlighted how modifications at specific positions can enhance biological activity. For instance, substituents on the thiazole ring were found to significantly affect both antiproliferative and antibacterial activities.

In vivo studies confirmed the efficacy of these compounds in animal models, showing reduced tumor sizes without significant toxicity .

Comparison with Similar Compounds

N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

  • Structural Difference : Replaces the 4-methoxy-3-methylphenyl group with a 4-bromophenyl substituent.

N-[3-(1,3-Benzothiazol-2-yl)-6-ethanoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-methylbenzamide

  • Structural Difference: Substitutes dihydrobenzodioxine with a thienopyridine system and adds a benzothiazole ring.
  • Impact : The extended aromatic system may enhance π-π stacking interactions but reduces solubility due to increased hydrophobicity .

Functional Group Variations

Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate

  • Key Features : Replaces the thiazole with a 1,3,4-thiadiazole ring and introduces a methyl ester group.
  • Impact : The thiadiazole’s higher electronegativity may improve metabolic stability but reduce bioavailability (MW: 369.4 g/mol) .

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

  • Structural Difference : Incorporates a 5-oxopyrrolidine ring instead of the methoxy-methylphenyl group.

Anticancer Activity

  • BT4 Analog : A related compound, N-[4-(3-bromophenyl)-3-(2,4-difluorophenyl)-2,3-dihydro-1,3-thiazol-2-yl]-6-chloro-1,3-benzothiazol-2-amine, demonstrated moderate anticancer activity in NCI assays (IC₅₀: 2–5 µM) .
  • Target Compound: No direct bioactivity data are available, but its methoxy-methyl group may enhance membrane permeability compared to brominated analogs .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents MW (g/mol) Key IR Bands (cm⁻¹)
Target Compound Thiazole + Benzodioxine 4-Methoxy-3-methylphenyl ~385 νC=O: 1680, νC-O-C: 1245
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-... Thiazole + Benzodioxine 4-Bromophenyl ~425 νC=O: 1675, νC-Br: 600
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-... Thiazole + Pyrrolidone 5-Oxopyrrolidine ~360 νC=O: 1705 (pyrrolidone)

Key Insights and Limitations

  • Structural Flexibility : Substitutions on the phenyl ring (e.g., methoxy, bromo) modulate electronic and steric profiles, impacting both synthesis and bioactivity.
  • Data Gaps: Limited direct pharmacological data exist for the target compound; most inferences derive from structural analogs .
  • Synthetic Challenges : Thiazole-based syntheses require precise control over tautomeric forms (e.g., thione vs. thiol), unlike triazole derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling the 2,3-dihydro-1,4-benzodioxine-6-carboxamide moiety with a functionalized thiazole ring. A refluxed ethanol solvent system (60–80°C) under nitrogen is commonly used, as seen in analogous thiazole-carboxamide syntheses . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%). Yield optimization may require adjusting stoichiometric ratios of intermediates, as demonstrated in similar heterocyclic coupling reactions .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra are analyzed for characteristic peaks (e.g., benzodioxine methylene protons at δ 4.2–4.5 ppm, thiazole protons at δ 7.1–7.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water mobile phases verify purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical MW ± 0.5 ppm) .

Q. How can computational tools predict the compound’s bioactivity or binding affinity?

  • Methodological Answer : Molecular docking software (e.g., AutoDock Vina) is used to simulate interactions with target proteins. Parameters include:

  • Grid Box Setup : Centered on the active site (e.g., kinase ATP-binding pockets).
  • Scoring Function : Binding affinity (kcal/mol) and pose validation via RMSD clustering .
  • Structure-Activity Relationship (SAR) : Substituent modifications (e.g., methoxy vs. ethoxy groups) are modeled to optimize interactions, as demonstrated in benzothiazole-carboxamide analogs .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural elucidation?

  • Methodological Answer :

  • X-ray Crystallography : Provides unambiguous confirmation of bond connectivity and stereochemistry. For example, resolved ambiguities in benzoxazine derivatives using single-crystal diffraction .
  • 2D NMR Techniques : COSY and HSQC spectra clarify proton-proton correlations and heteronuclear coupling, critical for distinguishing overlapping signals in aromatic regions .

Q. What strategies improve the compound’s solubility for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Co-solvent Systems : DMSO (≤10% v/v) or cyclodextrin inclusion complexes enhance aqueous solubility .
  • Salt Formation : Screening with HCl or sodium salts may improve bioavailability, as seen in benzodioxine analogs .
  • Nanoformulation : Liposomal encapsulation or PEGylation reduces aggregation, validated via dynamic light scattering (DLS) .

Q. How can low yields in thiazole-carboxamide coupling reactions be addressed?

  • Methodological Answer :

  • Catalyst Optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) or CuI-mediated Ullmann couplings improve efficiency .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates at elevated temperatures (80–100°C) .
  • Base Selection : Potassium carbonate or triethylamine minimizes side reactions, as shown in similar carboxamide syntheses .

Q. What experimental approaches validate the compound’s metabolic stability in preclinical models?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
  • CYP450 Inhibition Screening : Fluorescence-based assays identify interactions with cytochrome P450 isoforms (e.g., CYP3A4), critical for predicting drug-drug interactions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across cell-based assays?

  • Methodological Answer :

  • Assay Replicates : Perform triplicate experiments with internal controls (e.g., staurosporine for apoptosis assays) to rule out technical variability .
  • Cell Line Validation : Cross-test in multiple lines (e.g., HEK293 vs. HeLa) to assess tissue-specific effects.
  • Dose-Response Curves : IC₅₀ values should be calculated using nonlinear regression (e.g., GraphPad Prism) to ensure reproducibility .

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